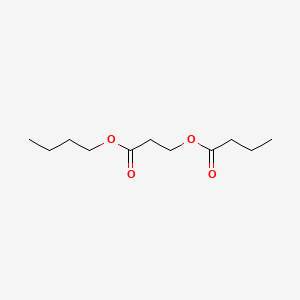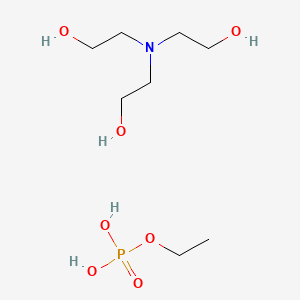
Einecs 308-619-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, ethyl ester, compound with 2,2’,2’‘-nitrilotris[ethanol] typically involves the reaction of phosphoric acid with ethyl alcohol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Advanced techniques like distillation and crystallization may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through binding to active sites and altering the conformation of target molecules, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] can be compared with other similar compounds, such as:
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, propyl ester: Contains a propyl group, leading to different chemical properties and applications.
Phosphoric acid, butyl ester: Features a butyl group, which affects its reactivity and uses.
The uniqueness of phosphoric acid, ethyl ester, compound with 2,2’,2’'-nitrilotris[ethanol] lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
98143-53-4 |
|---|---|
Formule moléculaire |
C8H22NO7P |
Poids moléculaire |
275.24 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C2H7O4P/c8-4-1-7(2-5-9)3-6-10;1-2-6-7(3,4)5/h8-10H,1-6H2;2H2,1H3,(H2,3,4,5) |
Clé InChI |
HNBWUMHFYPKJFF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


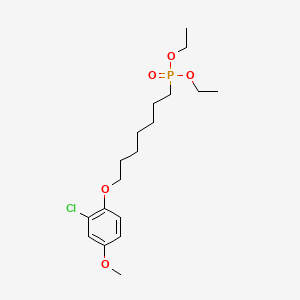
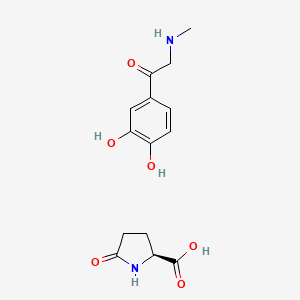
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)
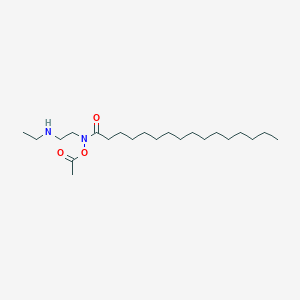
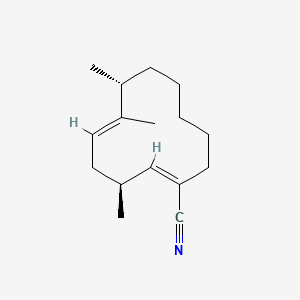


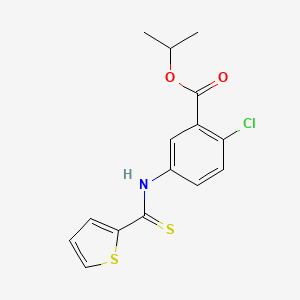
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
